molecular formula C9H8FNO4 B8289168 1-(4-Fluoro-2-nitrophenoxy)-2,3-epoxypropane

1-(4-Fluoro-2-nitrophenoxy)-2,3-epoxypropane

Cat. No. B8289168
M. Wt: 213.16 g/mol
InChI Key: OJKJVJIUNCLQNC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Fluoro-2-nitrophenoxy)-2,3-epoxypropane is a useful research compound. Its molecular formula is C9H8FNO4 and its molecular weight is 213.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(4-Fluoro-2-nitrophenoxy)-2,3-epoxypropane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-Fluoro-2-nitrophenoxy)-2,3-epoxypropane including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

1-(4-Fluoro-2-nitrophenoxy)-2,3-epoxypropane

Molecular Formula

C9H8FNO4

Molecular Weight

213.16 g/mol

IUPAC Name

2-[(4-fluoro-2-nitrophenoxy)methyl]oxirane

InChI

InChI=1S/C9H8FNO4/c10-6-1-2-9(8(3-6)11(12)13)15-5-7-4-14-7/h1-3,7H,4-5H2

InChI Key

OJKJVJIUNCLQNC-UHFFFAOYSA-N

Canonical SMILES

C1C(O1)COC2=C(C=C(C=C2)F)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture consisting of 31.4 g of 4-fluoro-2-nitrophenol, 100 ml of epichlorohydrin, 9.1 g of sodium hydroxide, 40 ml of water, and 900 ml of ethanol was stirred at 80° C. for 10 hours. The reaction mixture was cooled to room temperature, and any insoluble matter was removed by filtration. The filtrate was concentrated to dryness under reduced pressure. The residue was dissolved in a 1:1 mixed solvent of diethyl ether and hexane, washed with water and then with a saturated sodium chloride aqueous solution, and dried over anhydrous sodium sulfate. The solvent was evaporated under reduced pressure. The residue was subjected to silica gel column chromatography using a 3:1 mixture of chloroform and hexane as a developing solvent. The fraction containing the desired compound was concentrated to give 27.9 g of the title compound.
Quantity
31.4 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step Two
Quantity
9.1 g
Type
reactant
Reaction Step Three
Name
Quantity
40 mL
Type
reactant
Reaction Step Four
Quantity
900 mL
Type
solvent
Reaction Step Five

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